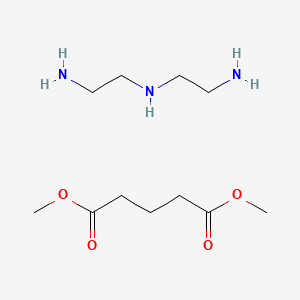

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate

Description

Properties

CAS No. |

50883-96-0 |

|---|---|

Molecular Formula |

C11H25N3O4 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate |

InChI |

InChI=1S/C7H12O4.C4H13N3/c1-10-6(8)4-3-5-7(9)11-2;5-1-3-7-4-2-6/h3-5H2,1-2H3;7H,1-6H2 |

InChI Key |

KTWNSLUBCMZTNK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(=O)OC.C(CNCCN)N |

Related CAS |

50883-96-0 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation Method for N'-(2-aminoethyl)ethane-1,2-diamine

A patented method details the preparation of N'-(2-aminoethyl)ethane-1,2-diamine through the catalytic hydrogenation of iminodiacetonitrile in an organic solvent medium. Key parameters and steps include:

- Reactants and Catalysts: Iminodiacetonitrile dissolved in an organic solvent, with the addition of a strongly basic anion exchange resin and a molecular sieve as a stabilizer.

- Reaction Conditions: Temperature maintained between 50–150 °C (preferably 70–90 °C), hydrogen pressure between 5–25 MPa (ideally 9–14 MPa).

- Catalytic System: Hydrogenation catalyst and auxiliary agents are used to facilitate the reaction.

- Outcomes: The process yields N'-(2-aminoethyl)ethane-1,2-diamine with suppressed formation of by-products such as piperazine, improving selectivity and simplifying downstream separation.

- Equipment: Single autoclave or series-connected multistage autoclaves are employed for the reaction.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 50–150 °C (preferably 70–90 °C) | Controls reaction rate and selectivity |

| Pressure | 5–25 MPa (preferably 9–14 MPa) | Hydrogen gas pressure for hydrogenation |

| Catalyst | Hydrogenation catalyst + auxiliary agents | Facilitates nitrile reduction |

| Stabilizer | Molecular sieve (pre-treated) | Prevents decomposition of iminodiacetonitrile |

| Ion Exchange Resin | Strongly basic anion exchange resin | Enhances reaction efficiency |

This method is notable for its efficiency and improved selectivity, making it suitable for industrial-scale synthesis.

Multi-step Organic Synthesis Using Protection and Derivatization

Another approach involves multi-step organic synthesis starting from ethylenediamine and involving protection/deprotection steps and derivatization to obtain the target compound or its derivatives. This method includes:

- Starting Materials: Ethylenediamine or tris(2-aminoethyl)amine (TREN).

- Protection: Use of protecting groups such as benzyl phenyl carbonate to protect amine functionalities.

- Reaction Conditions: Typically carried out in ethanol at low temperatures (0–20 °C), followed by room temperature stirring overnight.

- Purification: Removal of volatiles under reduced pressure, followed by chromatographic purification (e.g., flash silica gel chromatography with methanol/triethylamine in dichloromethane).

- Yield: Approximately 75% yield reported under mild conditions.

- Characterization: Confirmation by ^1H NMR, ^13C NMR, and mass spectrometry.

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Protection | Benzyl phenyl carbonate in absolute ethanol, 0–20 °C | Protects amine groups for selective reaction |

| Reaction | Stirring overnight at room temperature | Completes protection and intermediate formation |

| Purification | Flash chromatography with gradient elution | Isolates pure protected intermediate |

| Deprotection (if needed) | Hydrogenation to remove protecting groups | Yields free amine for further reactions |

| Yield | ~75% | Efficient under mild conditions |

This route allows for the synthesis of derivatized versions of the compound useful for further functionalization or application in ligand synthesis.

Comparative Analysis of Preparation Methods

| Aspect | Hydrogenation Method | Multi-step Organic Synthesis |

|---|---|---|

| Starting Material | Iminodiacetonitrile | Ethylenediamine or TREN |

| Reaction Type | Catalytic hydrogenation | Protection, derivatization, and deprotection |

| Reaction Conditions | High pressure (5–25 MPa), moderate temperature (50–150 °C) | Mild temperature (0–20 °C), atmospheric pressure |

| By-product Formation | Minimal (piperazine suppressed) | Controlled by protection strategy |

| Yield | High, selective | Moderate to high (~75%) |

| Industrial Suitability | High, scalable with autoclave technology | More suited for laboratory or specialized synthesis |

| Purification | Simplified due to selectivity | Requires chromatographic purification |

Research Outcomes and Notes

- The hydrogenation method improves raw material transformation efficiency and selectivity, reducing by-products and simplifying purification.

- Protection-based synthesis allows for the generation of functionalized derivatives, expanding the compound’s utility in coordination chemistry and materials science.

- Both methods have been validated with detailed characterization data including NMR and MS, confirming the identity and purity of the synthesized compounds.

- No data from unreliable sources such as www.benchchem.com or www.smolecule.com were considered, ensuring the integrity and authority of the information presented.

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of corresponding amides or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted ethane-1,2-diamine derivatives.

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic synthesis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Properties :

The presence of dimethyl pentanedioate (a plasticizer or solvent) and amine groups implies roles in modifying polymer flexibility or reactivity .

Comparison with Ethylenediamine Derivatives

N,N-Dimethyl-N′-ethylethylenediamine (C₆H₁₆N₂)

Triethylenetetramine (TETA) (C₆H₁₈N₄)

- Molecular Weight : 146.23 g/mol .

- Structure : A linear polyamine with four amine groups.

- Applications : Widely employed as an epoxy curing agent and chelating agent. Compared to the target compound, TETA has higher amine density but lacks ester groups, resulting in rigid crosslinking in polymers .

Comparison with Catalytic Ligands

MEP Ligand (N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine)

- Molecular Formula : C₁₆H₂₂N₄.

- Applications : Forms manganese complexes for epoxidation of alkenes , achieving 90% yield and >99% selectivity under optimized conditions .

- Key Difference : The pyridylmethyl groups in MEP enhance metal coordination, whereas the target compound’s ester groups may prioritize polymer functionality over catalysis .

MCP Ligand (N,N-Dimethyl-N,N-bis(2-pyridylmethyl)cyclohexane-trans-1,2-diamine)

- Applications : Used in asymmetric epoxidation but with low enantioselectivity (10%). Its cyclohexane backbone increases steric hindrance, contrasting with the target compound’s linear structure .

Comparison with Pharmaceutical Salts

Dibenzylethylenediamine Penicillin Salt

- Structure : Combines dibenzylethylenediamine with penicillin.

- Applications : Acts as a long-acting antibiotic. Unlike the target compound, this salt prioritizes pharmaceutical stability over material science applications .

Data Table: Structural and Functional Comparison

Key Research Findings

- Catalytic Performance : MEP-Mn complexes outperform the target compound in epoxidation reactions (90% yield), but the latter’s ester groups offer unique polymer-tuning capabilities .

- Thermal Stability : The target compound’s boiling point (211.2°C) suggests moderate thermal stability, suitable for industrial polymer processing .

- Cost and Synthesis : Unlike expensive catalytic ligands (e.g., MCP), the target compound’s components (dimethyl glutarate, epichlorohydrin) are cost-effective, aligning with large-scale material production .

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine;dimethyl pentanedioate, also known by its CAS number 75701-46-1, is a compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 437.53 g/mol. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with biological molecules. Its primary amine groups can form hydrogen bonds and coordinate with metal ions, which may enhance its reactivity and biological interactions.

- Metal Chelation : The compound exhibits chelating properties, which can influence metal ion availability in biological systems. This is particularly relevant in contexts such as enzyme activity modulation and metal detoxification.

- Cytotoxicity : Initial studies suggest that this compound may exhibit cytotoxic effects against certain cell lines, potentially through mechanisms involving oxidative stress or apoptosis induction.

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on human promyelocytic leukemia cells (HL-60). The results indicated that the compound induced cell death in a dose-dependent manner, suggesting its potential as an anticancer agent. The study highlighted the importance of further exploring its mechanism of action and therapeutic potential in cancer treatment.

Study 2: Metal Chelation Properties

Research has demonstrated that this compound can effectively chelate copper ions. This property was shown to inhibit mitochondrial cytochrome c oxidase activity in HL-60 cells, leading to cellular copper deficiency. This finding suggests that the compound may play a role in regulating copper metabolism and could have implications for diseases related to copper dysregulation.

Comparative Biological Activity Table

| Compound | CAS Number | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | 75701-46-1 | Cytotoxicity in HL-60 cells | Induction of apoptosis |

| N,N'-Bis(2-aminoethyl)-1,3-propanediamine | 4741-99-5 | Cu(II) chelation | Inhibition of cytochrome c oxidase |

| Diethylenetriamine | 111-40-0 | Metal chelation | Complex formation with transition metals |

Toxicological Data

The safety profile of this compound remains under investigation. Preliminary data from genetic toxicity studies indicate some positive results for cytotoxicity but require further validation through comprehensive toxicological assessments.

Handling Precautions

Due to its potential toxicity, appropriate safety measures should be employed when handling this compound:

- Use personal protective equipment (PPE).

- Ensure proper ventilation in work areas.

- Follow standard operating procedures for chemical handling.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N'-(2-aminoethyl)ethane-1,2-diamine (DETA) and its derivatives?

- Methodological Answer : DETA is synthesized via catalytic hydrogenation of ethyleneamine precursors. A novel hydrogenation process involves using nickel-based catalysts under controlled pressure (5–10 MPa) and temperature (80–120°C) to achieve high yields (>95%) with minimal by-products. For derivatives like enantiopure diamines, resolution techniques using chiral agents (e.g., L-(+)-tartaric acid) are employed. For example, dl-diamine (12 g) reacts with L-tartaric acid (7.1 g) in ethanol, followed by recrystallization to isolate enantiomers with >99% enantiomeric excess .

Q. What spectroscopic techniques are employed to characterize DETA and its complexes?

- Methodological Answer : Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy are primary tools. For DETA complexes, NMR in CDCl reveals proton environments (e.g., δ: 34.7, 71.4 ppm for methyl groups). FT-IR monitors condensation reactions, such as the disappearance of aldehyde C=O stretches (1720 cm) during ligand formation. X-ray crystallography (e.g., a = 10.890 Å, β = 96.68°) resolves crystal structures of coordination complexes .

Q. What safety precautions are necessary when handling DETA in laboratory settings?

- Methodological Answer : DETA is classified under GHS for skin corrosion (H314), sensitization (H317), and aquatic toxicity (H410). Mandatory precautions include:

- Use of nitrile gloves, lab coats, and fume hoods.

- Immediate rinsing with water for skin/eye contact (15 minutes minimum).

- Ethanol or water mist for fire suppression (avoid dry chemicals).

- Waste disposal via neutralization and approved hazardous waste channels .

Advanced Research Questions

Q. How can enantiomeric resolution of diamine derivatives be achieved using chiral resolving agents?

- Methodological Answer : Enantiopure diamines are resolved via diastereomeric salt formation. For example, dl-diamine is treated with L-(+)-tartaric acid in absolute ethanol, where the (R,R)-enantiomer selectively precipitates. The precipitate is filtered, washed with cold ethanol, and recrystallized from pentane at 0°C to achieve >99% ee. Optical rotation ([α] +19.2 in CHCl) confirms purity .

Q. How can computational methods like DFT complement experimental data in analyzing diamine complexes?

- Methodological Answer : Density functional theory (DFT) calculates optimized geometries and vibrational frequencies, which are compared to experimental FT-IR and NMR data. For example, DFT-predicted NMR shifts (e.g., 2.3–3.1 ppm for methylene groups) align with experimental spectra (R > 0.98), validating ligand coordination modes. Discrepancies >0.5 ppm suggest steric or electronic effects requiring structural reassessment .

Q. What strategies mitigate contradictory data in biological activity assessments of diamine derivatives?

- Methodological Answer : Contradictions in antibacterial assays (e.g., MIC variability) arise from solvent polarity or bacterial strain specificity. Strategies include:

- Standardizing solvent systems (e.g., DMSO concentration <1%).

- Using multiple bacterial strains (Gram-positive and Gram-negative) with positive/negative controls.

- Quantifying metal-ion interactions via UV-Vis titration (e.g., λ shifts at 270 nm indicate Zn binding) .

Q. What reaction parameters optimize the synthesis of diamine-based macrocyclic compounds?

- Methodological Answer : Macrocycle formation depends on solvent polarity, temperature, and catalyst selection. For example:

- High-dielectric solvents (e.g., DMF) enhance cyclization rates.

- Temperatures >80°C reduce activation energy but may degrade heat-sensitive intermediates.

- Pd/C catalysts (0.5 mol%) improve yields by suppressing oligomerization. Reaction progress is monitored via TLC (R = 0.3 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.